molecular formula C6H8N2O2 B3080443 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde CAS No. 1083424-37-6

3-Propyl-1,2,4-oxadiazole-5-carbaldehyde

Cat. No.: B3080443
CAS No.: 1083424-37-6
M. Wt: 140.14 g/mol
InChI Key: BDIKCEZGUDGNDL-UHFFFAOYSA-N
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Description

3-Propyl-1,2,4-oxadiazole-5-carbaldehyde is a versatile small molecule scaffold used in various research and industrial applications. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The compound’s molecular formula is C6H8N2O2, and it has a molecular weight of 140.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an aldehyde under acidic or basic conditions, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

3-Propyl-1,2,4-oxadiazole-5-carbaldehyde can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its propyl substituent, which can influence its chemical reactivity and biological activity compared to other oxadiazole derivatives.

Biological Activity

3-Propyl-1,2,4-oxadiazole-5-carbaldehyde is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, including antimicrobial and anticancer properties. Understanding its biological activity requires an exploration of its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with similar compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains and fungi. Its structure allows it to penetrate microbial membranes and disrupt vital cellular processes.
  • Anticancer Properties : In vitro studies have shown that it can induce cytotoxic effects on cancer cell lines. For instance, it has been associated with dose-dependent inhibition of cell proliferation in colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines .

Structure-Activity Relationship (SAR)

The SAR of oxadiazoles highlights the significance of substituents on the oxadiazole ring in modulating biological activity. The propyl group in this compound enhances lipophilicity and may influence its interaction with biological targets compared to other derivatives like 3-Phenyl or 3-Amino substituted oxadiazoles .

Table 1: Comparative Biological Activity of Oxadiazole Derivatives

CompoundActivity TypeEC50 (µM)Notes
This compoundAnticancer0.263Effective against HCT-116 and HeLa cell lines
3-Amino-5-aryl-1,2,4-oxadiazolesAntimicrobial0.123Lower activity compared to propyl derivative
3-Phenyl-1,2,4-oxadiazoleAnticancer>10Significantly less active than propyl derivative

Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives:

  • Antimalarial Activity : A study highlighted the effectiveness of oxadiazole derivatives against Plasmodium falciparum, with some compounds demonstrating EC50 values as low as 0.019 µM . This underscores the potential for developing new antimalarial agents based on the oxadiazole scaffold.
  • Antitubercular Activity : Another investigation reported that certain oxadiazoles exhibited activity against Mycobacterium tuberculosis, indicating their potential as novel treatments for tuberculosis .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that similar compounds within the oxadiazole class are metabolically stable and exhibit favorable bioavailability profiles. Notably, some derivatives have been shown to be non-toxic at concentrations up to 100 mg/kg in animal models . This suggests a promising safety profile for further development.

Properties

IUPAC Name

3-propyl-1,2,4-oxadiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-3-5-7-6(4-9)10-8-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIKCEZGUDGNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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